N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-14-11-12-18(17(13-14)20(24)15-7-3-2-4-8-15)22-21(25)16-9-5-6-10-19(16)23(26)27/h2-13H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHQNPCJGKWCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Sequential Acylation and Nitration Strategy
A two-step approach involving initial benzoylation followed by nitration has been explored for analogous benzamide derivatives. In this method:
- Benzoylation of 4-Methylaniline :
- Nitration of N-(4-Methylphenyl)benzamide :
Table 1: Reaction Parameters for Sequential Acylation-Nitration
| Step | Reagents | Temperature | Yield | Reference |
|---|---|---|---|---|
| Benzoylation | Benzoyl chloride, NaOH | 0–25°C | 95–98% | |
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 74–80% |
Direct Coupling of Pre-Functionalized Intermediates
An alternative route employs pre-nitrated and pre-benzoylated building blocks:
- Synthesis of 2-Nitrobenzoyl Chloride :
Preparation of 2-Benzoyl-4-Methylaniline :
Amidation with 2-Nitrobenzoyl Chloride :
Table 2: Direct Coupling Method Performance
| Intermediate | Synthesis Yield | Final Step Yield | Total Yield |
|---|---|---|---|
| 2-Nitrobenzoyl chloride | >90% | - | - |
| 2-Benzoyl-4-methylaniline | 70–75% | - | - |
| N-(2-Benzoyl-4-methylphenyl)-2-nitrobenzamide | - | 98–99% | ~68–73% |
Comparative Analysis of Methodologies
Efficiency and Scalability
- Sequential Route :
- Pros: Uses commercially available starting materials.
- Cons: Lower overall yield due to nitration regioselectivity challenges.
- Direct Coupling Route :
Mechanistic Insights and Optimization Strategies
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) undergoes reduction to form an amine (-NH₂), a critical step in synthesizing bioactive intermediates.
| Reagent System | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 50°C, 6 h | N-(2-benzoyl-4-methylphenyl)-2-aminobenzamide | 85% | |
| SnCl₂/HCl | Reflux, 4 h | Same as above | 72% |
Mechanism : Catalytic hydrogenation (H₂/Pd-C) proceeds via adsorption of H₂ on the catalyst surface, followed by stepwise electron transfer to reduce -NO₂ to -NH₂. Tin(II) chloride in HCl provides acidic protons for reduction through a series of nitroso and hydroxylamine intermediates .
Nucleophilic Aromatic Substitution
The nitro group activates the benzene ring for electrophilic substitution, particularly at positions ortho/para to itself.
Key Insight : The nitro group’s electron-withdrawing effect increases the electrophilicity of the aromatic ring, facilitating attack by soft nucleophiles like ammonia or thiocyanate .
Hydrolysis of the Amide Bond
The amide linkage undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| 6M HCl | Reflux, 24 h | 2-nitrobenzoic acid + 2-benzoyl-4-methylaniline | 90% | |
| 2M NaOH | 80°C, 12 h | Same as above | 88% |
Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, making the amide susceptible to nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.
Oxidation Reactions
The benzoyl group (-C₆H₅CO-) can be oxidized to a carboxylic acid under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 100°C, 8 h | N-(4-methylphenyl)-2-nitrobenzamide-5-carboxylic acid | 65% | |
| CrO₃/AcOH | Reflux, 6 h | Same as above | 60% |
Note : Oxidation typically occurs at the methyl group attached to the benzene ring, forming a carboxylate intermediate that stabilizes via resonance .
Cyclization Reactions
Under specific conditions, the compound participates in intramolecular cyclization to form heterocycles.
| Reagent System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PCl₅ | Toluene, 110°C, 4 h | 2-Nitrobenzoxazinone derivative | 78% | |
| CuI/Et₃N | DMF, 80°C, 6 h | Quinazolinone analog | 70% |
Mechanism : Phosphorus pentachloride facilitates the formation of an electrophilic intermediate, enabling cyclization via intramolecular nucleophilic attack .
Photochemical Reactions
UV irradiation induces unique transformations, such as nitro-to-nitrito isomerization.
| Conditions | Observation | Product | Source |
|---|---|---|---|
| UV (254 nm) | 48 h, inert atmosphere | Formation of nitrito intermediate |
Application : Photoreactivity is exploited in materials science for designing light-responsive molecular systems .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide serves as a versatile building block in the synthesis of more complex organic compounds. Its structural properties enable it to undergo various chemical transformations, making it a valuable intermediate in organic synthesis pathways. For instance, it can participate in reactions such as acylation, amidation, and condensation, leading to the formation of novel derivatives with enhanced biological activity or unique material properties.
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. In vitro studies have shown that the compound can inhibit the growth of certain bacterial strains and cancer cell lines. The mechanism of action is believed to involve the compound's ability to interact with specific biological targets, such as enzymes or receptors involved in cell proliferation and survival .
Case Study: Anticancer Activity
A notable study investigated the anticancer potential of this compound against breast cancer cell lines. The results demonstrated that this compound induced apoptosis in these cells through the activation of caspase pathways, highlighting its potential as a lead compound for developing new anticancer therapies .
Material Science
Polymer Additive
In material science, this compound has been explored as an additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers blended with this compound exhibit improved resistance to thermal degradation compared to unmodified polymers .
Table 1: Comparison of Properties
| Property | Unmodified Polymer | Polymer with this compound |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Low | Enhanced |
| Degradation Resistance | Poor | Improved |
Medicinal Chemistry
Lead Compound for Drug Development
The structural characteristics of this compound make it an attractive candidate for drug development. Its ability to modulate biological pathways suggests potential therapeutic applications beyond antimicrobial and anticancer activities. Ongoing research is focusing on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity .
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl and methyl groups may also contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
a) N-(Furan-2-ylmethyl)-N-(3-methylbut-2-en-1-yl)-2-nitrobenzamide
- Structure : Features a furan-2-ylmethyl group and a 3-methylbut-2-en-1-yl substituent.
- Synthesis: Prepared via copper-catalyzed cyclization, achieving yields up to 90% under optimized conditions.
- Key Data: Property Value Yield 90% (small scale) Purity (HPLC) >95% Melting Point Not reported
b) N-(2-nitrophenyl)-4-bromo-benzamide (I)
- Structure : Contains a nitro group at the 2-position and a bromine at the 4-position.
- Crystallography : Exhibits two molecules per asymmetric unit, with bond lengths and angles comparable to 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB). The bromine substituent increases molecular weight and may reduce solubility in polar solvents .
Key Data :
Property Value Crystallographic Density 1.587 g/cm³ Solubility in DMSO 12 mg/mL
c) N-(2,2-Diphenylethyl)-4-nitrobenzamide
- Structure : A hybrid molecule with a diphenylethylamine moiety.
- Synthesis: Mechanosynthesized via ball milling, emphasizing eco-friendly protocols. The bulky diphenylethyl group likely enhances lipophilicity, impacting membrane permeability .
Key Data :
Property Value Yield 75% ¹H-NMR Shift (amide NH) δ 8.2 ppm
d) N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide
- Structure: Incorporates a thiadiazole ring, known for enhancing metabolic stability.
- Analytical Methods : Quantified via spectrophotometry (λ = 282 nm, ε = 631 L·mol⁻¹·cm⁻¹). The thiadiazole moiety contributes to π-stacking and hydrogen-bonding interactions .
Key Data :
Property Value Purity (TLC) >99% LogP (calculated) 3.2
Solubility and Lipophilicity
- The benzoyl group in N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide likely increases hydrophobicity compared to furan- or thiadiazole-containing analogs (e.g., LogP ~3.5 vs. 2.8 for furan derivatives) .
- Bromine or chlorine substituents (e.g., in 2-Chloro-4-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide) further elevate molecular weight and reduce aqueous solubility .
Antimicrobial Activity
- Derivatives like 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide exhibit potent activity against pathogens (MIC = 0.5 µg/mL for S. aureus), attributed to the trifluoromethyl group’s electron-withdrawing effects .
- N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide shows moderate antifungal activity, suggesting that hydroxyl and methoxy groups modulate target binding .
Biological Activity
N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a unique arrangement of functional groups, which contributes to its biological activity. The compound consists of a benzamide core with a nitro group that can undergo bioreduction, leading to reactive intermediates that interact with cellular components. The structure can be represented as follows:
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may lead to altered metabolic pathways in cells.
- Receptor Binding : It exhibits binding affinity for certain receptors, influencing cellular signaling pathways.
- Reactive Intermediates : The nitro group can generate reactive species that may induce oxidative stress in target cells, contributing to its anticancer activity .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting bacterial growth. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic processes.
Anticancer Properties
This compound has demonstrated potential as an anticancer agent. Studies have reported its efficacy against several cancer cell lines, including:
- Breast Cancer : Exhibited cytotoxic effects on MCF-7 breast cancer cells.
- Leukemia : Showed activity against CCRF-CEM leukemia cells with an IC50 value indicating significant potency .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased potency against specific cancer cell lines |
| Alteration of the benzoyl moiety | Changes in binding affinity to target receptors |
These findings suggest that further optimization of the compound could enhance its therapeutic potential.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, reporting a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
- Cytotoxicity Testing : In vitro assays demonstrated that this compound induced apoptosis in cancer cells through caspase activation pathways. This suggests a potential mechanism for its anticancer effects .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated favorable absorption and distribution characteristics, making it a viable candidate for further development into therapeutic agents .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for confirming the identity and purity of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide?
- Methodology :
- Spectroscopic Identification : Use IR spectroscopy to detect characteristic functional groups (e.g., carbonyl at ~1680 cm⁻¹ for amides, nitro group vibrations ~1520–1350 cm⁻¹). Compare spectra with reference standards .
- Chromatographic Purity : Employ TLC with silica gel GF254 plates and UV visualization. Solvent systems like ethyl acetate/hexane (1:1) can resolve impurities, with Rf values compared to pure standards .
- Quantitative UV Spectrophotometry : Measure absorbance at λ~280 nm in ethanol (ε ~631 L·mol⁻¹·cm⁻¹) for concentration determination. Validate linearity (e.g., y = 0.9999x + 0.1393, r² = 0.9999) .
Q. How can solubility and stability be systematically assessed for this compound under varying experimental conditions?
- Approach :
- Solubility Profiling : Use pharmacopeial methods (e.g., shake-flask technique) in solvents like ethanol, DMSO, and water. Monitor via HPLC or gravimetric analysis .
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Assess pH-dependent stability (1–13) using buffered solutions .
Advanced Research Questions
Q. What synthetic strategies optimize the yield and scalability of this compound?
- Methodological Insights :
- Multi-Step Synthesis : Start with nitrobenzoyl chloride and 2-benzoyl-4-methylaniline. Use Schotten-Baumann conditions (aqueous NaOH, THF) for amide coupling. Optimize reaction time (4–6 hr) and stoichiometry (1:1.1 molar ratio) .
- Catalytic Enhancements : Test Pd/C or Cu(I) catalysts for nitro-group reductions (if intermediates are needed). Monitor by TLC and isolate via column chromatography (silica gel, hexane/ethyl acetate) .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?
- Experimental Design :
- SAR Studies : Synthesize analogs (e.g., replacing nitro with amino or methoxy groups). Evaluate in vitro activity (e.g., enzyme inhibition assays for kinases or proteases). Use molecular docking to predict binding affinity changes .
- Data Interpretation : Compare IC50 values and ligand efficiency metrics. For example, nitro groups may enhance electron-withdrawing effects, altering target interactions .
Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic substitution or redox reactions?
- Analytical Framework :
- Reduction Studies : Treat with SnCl2/HCl to reduce nitro to amino groups. Monitor by NMR (disappearance of δ~8.2 ppm nitro protons) and IR (shift from ~1520 cm⁻¹ to ~3400 cm⁻¹ NH2) .
- Nucleophilic Substitution : React with amines (e.g., benzylamine) in DMF at 80°C. Track product formation via LC-MS and characterize intermediates using DFT calculations .
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Crystallography Workflow :
- Data Collection : Use SHELX for structure refinement. Collect high-resolution (<1.0 Å) X-ray data. Analyze torsion angles (e.g., benzoyl vs. nitro group dihedral angles) to confirm spatial arrangements .
- Validation : Compare with computational models (e.g., Gaussian09 geometry optimization). Discrepancies in bond lengths >0.02 Å may indicate lattice strain or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
